PH-064

GPCR signaling BRET assay G protein inhibition

PH-064 (BIM-46187) uniquely traps Gα subunits in an empty-pocket conformation, inhibiting Gαq/i/o/s with sub-nM potency. Unlike selective Gαq inhibitors, it permits GDP exit but blocks GTP entry, enabling pan-Gα silencing for precise GPCR pathway dissection. Validated in pain models (anti-hyperalgesia, ≥20-fold morphine synergy) and diverse cancer cell lines. Essential for pharmacological mapping of heterotrimeric G-protein roles. ≥98% purity. Research use only.

Molecular Formula C44H58N8O2S2
Molecular Weight 795.1 g/mol
CAS No. 892546-37-1
Cat. No. B1667074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePH-064
CAS892546-37-1
Synonyms7-(2-amino-1-oxo-3-thio-propyl)-8-cyclohexylmethyl-2-phenyl-5,6,7,8-tetrahydro-imidazo-(1,2a)-pyrazine dimer, hydrochloride
BIM-46187
Molecular FormulaC44H58N8O2S2
Molecular Weight795.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8
InChIInChI=1S/C44H58N8O2S2/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2/t35-,36-,39-,40-/m0/s1
InChIKeyGGDNOAWICIHSAW-KEAHXZLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PH-064 (BIM-46187) Procurement Guide: Core Identity, Chemical Specifications, and Target Profile


PH-064, also known as BIM-46187, is a small-molecule imidazo-pyrazine derivative and a dimeric heterocyclized dipeptide (CAS 892546-37-1) that functions as a cell-permeable inhibitor of the heterotrimeric G-protein complex [1]. Its primary mechanism of action involves direct binding to the Gα subunit, specifically trapping Gαq proteins in an inactive, nucleotide-free 'empty pocket' conformation by permitting GDP exit but interdicting GTP entry [2]. This compound is supplied as a light yellow to white solid powder with a molecular weight of 795.11 g/mol (C44H58N8O2S2) and is soluble in DMSO (≥100 mg/mL) but insoluble in water or ethanol . For procurement purposes, PH-064 is available in standard research quantities (5 mg to 50 mg) and should be stored at -20°C as a powder for up to 3 years .

Why PH-064 Cannot Be Interchanged with Other Gαq or Pan-G-Protein Inhibitors


The unique dimeric structure of PH-064 confers a distinctive molecular mechanism—trapping Gα subunits in a nucleotide-free 'empty pocket' state—that is not replicated by other G-protein inhibitors [1]. Unlike selective Gαq inhibitors such as FR900359 or YM-254890, which function as guanine nucleotide dissociation inhibitors (GDIs) and block GDP release, PH-064 permits GDP exit while preventing GTP entry, resulting in a pharmacologically 'frozen' intermediate conformation [2]. Furthermore, PH-064 exhibits a pan-inhibitory profile across multiple Gα subfamilies (Gαq, Gαi, Gαo, Gαs) with sub-nanomolar potency, whereas FR900359 and YM-254890 are largely restricted to Gq/11/14 isoforms [3]. These mechanistic and selectivity differences translate into distinct functional outcomes in cellular and in vivo models, making generic substitution among G-protein inhibitors scientifically invalid for studies requiring precise modulation of heterotrimeric G-protein signaling [4].

Quantitative Differentiation Evidence for PH-064 Against In-Class Comparators


Sub-Nanomolar Potency Across Multiple Gα Subfamilies vs. Isoform-Selective Inhibitors

PH-064 demonstrates exceptionally high potency against Gα subunits in BRET-based assays, with IC50 values of 0.0043 nM for Gα0 and 0.0047 nM for Gαi1 . In contrast, the selective Gαq inhibitor FR900359 (UBO-QIC) exhibits a much narrower target profile, with no significant activity against Gαi/o or Gαs isoforms at concentrations up to 10 µM [1]. This broad-spectrum, sub-nanomolar potency profile of PH-064 is a key differentiator for applications requiring pan-Gα inhibition.

GPCR signaling BRET assay G protein inhibition

Dose-Dependent Anti-Hyperalgesic Efficacy in In Vivo Pain Models

PH-064 exhibits robust, dose-dependent anti-hyperalgesic effects in two rat pain models: carrageenan-induced inflammatory hyperalgesia (effective dose range 0.1–1 mg/kg i.v.) and chronic constriction injury (CCI) neuropathic pain (effective dose range 0.3–3 mg/kg i.v.) [1]. Importantly, at doses up to 10 mg/kg, PH-064 did not produce sedation (rotarod test) or reduce paw edema, indicating a specific analgesic effect not driven by anti-inflammatory or sedative mechanisms [1].

Pain research In vivo pharmacology Anti-hyperalgesia

Synergistic Interaction with Morphine Enabling Significant Dose Reduction

PH-064 demonstrates a profound synergistic effect when co-administered with morphine in preclinical pain models. Isobolographic analysis of the PH-064/morphine combination (1:1 ratio) revealed a synergy that permitted a reduction of at least 20-fold in the dose of each compound while maintaining analgesic efficacy in both carrageenan-induced hyperalgesia and chronic constriction injury models [1]. Critically, this synergy did not extend to an increase in morphine's side effects (e.g., motor impairment), as assessed by rotarod performance [1].

Opioid synergy Pain management Combination therapy

Distinct Functional Outcomes Compared to Selective Gαq Inhibitor YM-254890 in Primary Pituitary Cells

In primary goldfish pituitary cell cultures, PH-064 (BIM-46187) and the selective Gαq/11 inhibitor YM-254890 produced differential effects on hormone secretion [1]. While both compounds inhibited GnRH-stimulated luteinizing hormone (LH) release, PH-064 also uniquely elevated basal, unstimulated LH and GH secretion, and its effects on growth hormone (GH) release did not mirror those of YM-254890, indicating engagement of non-Gαq/11 G-proteins by PH-064 [1].

Endocrinology G protein signaling Functional selectivity

Unique 'Empty Pocket' Trapping Mechanism Not Shared by Other Gα Inhibitors

PH-064 operates via a unique mechanism: it traps Gαq (and other Gα subunits) in an intermediate, nucleotide-free 'empty pocket' conformation by permitting GDP exit while interdicting GTP entry [1]. This is in stark contrast to inhibitors like YM-254890 and FR900359, which act as guanine nucleotide dissociation inhibitors (GDIs) and block GDP release altogether [2]. No other small-molecule Gα inhibitor has been shown to 'freeze' the Gα protein in this specific activation pathway intermediate [1].

Mechanism of action G protein cycle Pharmacological tool

Broad Anti-Proliferative Activity Against Cancer Cell Lines and Synergy with Chemotherapeutics

PH-064 (BIM-46174 monomer) inhibits growth across a diverse panel of human cancer cell lines, including those resistant to conventional anticancer drugs [1]. In a National Cancer Institute COMPARE analysis, PH-064 exhibited a novel pharmacologic profile distinct from over 12,000 other anticancer agents [1]. Furthermore, when combined with cisplatin, farnesyltransferase inhibitors, or topoisomerase inhibitors, PH-064 significantly reduced the growth rate of human tumor xenografts in athymic mice [1].

Cancer research GPCR signaling Combination chemotherapy

Optimal Research and Industrial Application Scenarios for PH-064 Based on Evidence


Preclinical Pain Research Requiring Pan-G-Protein Modulation with Opioid Synergy

PH-064 is uniquely suited for preclinical pain studies that aim to dissect the role of heterotrimeric G-proteins in nociception and analgesia. Its validated, dose-dependent anti-hyperalgesic efficacy in both inflammatory and neuropathic pain models, combined with its profound synergistic interaction with morphine (≥20-fold dose reduction), makes it an essential tool for exploring G-protein modulation as an analgesic strategy [1]. The lack of sedation at efficacious doses further enhances its utility for behavioral pharmacology experiments where motor impairment would confound results [1].

GPCR Signaling Studies Requiring Pan-Gα Inhibition and Mechanistic Dissection

For investigators seeking to broadly silence heterotrimeric G-protein signaling downstream of multiple GPCRs, PH-064 is the preferred tool due to its sub-nanomolar potency against Gαo, Gαi, Gαq, and Gαs subfamilies [1]. Its unique 'empty pocket' trapping mechanism—permitting GDP exit while blocking GTP entry—provides a distinct pharmacological state not achievable with selective Gαq inhibitors like YM-254890 or FR900359 [2]. This makes PH-064 invaluable for studies probing the G-protein activation cycle, conformational dynamics, and the functional consequences of pan-Gα inhibition in cellular signaling networks [3].

Oncology Research Focusing on GPCR-Driven Tumorigenesis and Combination Therapy

PH-064 is a valuable chemical probe for cancer research targeting GPCR-dependent tumor growth and invasion. Its broad anti-proliferative activity across diverse cancer cell lines, including drug-resistant variants, and its synergy with established chemotherapeutics (cisplatin, topoisomerase inhibitors) in vivo, support its use in preclinical oncology studies [1]. The compound's novel pharmacologic profile, as confirmed by NCI COMPARE analysis against over 12,000 agents, underscores its utility for discovering new combination regimens and for investigating the role of heterotrimeric G-proteins in cancer progression and therapeutic resistance [1].

Comparative Pharmacology Studies to Differentiate Gα Subtype Functions

PH-064 serves as a critical comparator in experiments designed to dissect the specific contributions of individual Gα subfamilies to physiological processes. As demonstrated in goldfish pituitary studies, the differential effects of PH-064 (pan-Gα) versus YM-254890 (selective Gαq/11) on hormone secretion can reveal the involvement of non-Gαq/11 G-proteins [1]. This application scenario is essential for any research program requiring precise pharmacological dissection of G-protein signaling pathways, where the use of PH-064 alongside isoform-selective inhibitors yields a more complete functional map [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for PH-064

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.